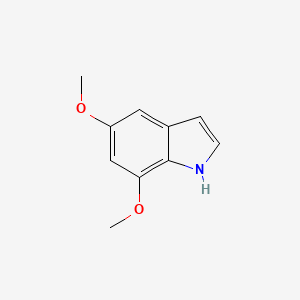

5,7-dimethoxy-1H-indole

Übersicht

Beschreibung

5,7-Dimethoxy-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indoles are known for their diverse biological activities and are a core structure in many alkaloids, which are naturally occurring compounds with significant pharmacological effects

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethoxy-1H-indole can be achieved through various methods. One common approach is the Leimgruber–Batcho indole synthesis, which involves the reaction of an o-nitrotoluene derivative with a formamide derivative under acidic conditions . Another method involves the Fischer indole synthesis, where hydrazines react with ketones or aldehydes in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact. Catalysis using N-heterocyclic carbenes and other modern synthetic techniques are often employed to enhance efficiency and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions

5,7-Dimethoxy-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinonoid structures.

Reduction: Reduction reactions can convert the indole ring to indoline derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted indoles, indolines, and quinonoid derivatives, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

5,7-Dimethoxy-1H-indole serves as a versatile building block in organic synthesis. It can be utilized in various reactions to create more complex molecules. Some key synthetic methods include:

- Fischer Indole Synthesis : This method involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions to form indole derivatives.

- Vilsmeier Reaction : The extended Vilsmeier reaction has been employed to modify 5,7-dimethoxyindoles, leading to various derivatives with enhanced reactivity and biological properties .

Antimicrobial Properties

Research indicates that this compound and its derivatives exhibit significant antimicrobial activity. A study evaluated various indole derivatives for their antibacterial properties, revealing that certain compounds showed promising results against various bacterial strains . The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Potential

Indole derivatives have gained attention for their anticancer properties. This compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and liver cancer cells. For example, a derivative demonstrated an IC50 value of 0.57 µM against MDA-MB-231 breast cancer cells, indicating potent activity . The compound's mechanism involves targeting tubulin polymerization and disrupting microtubule dynamics, leading to cell cycle arrest .

Anticholinesterase Activity

The compound has also been investigated for its potential as an anticholinesterase agent. Studies have shown that certain derivatives can inhibit acetylcholinesterase with IC50 values comparable to established drugs like galantamine . This activity suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Antiviral Agents

This compound has shown promise as an antiviral agent, particularly against HIV and hepatitis C virus (HCV). Some derivatives are potent inhibitors of viral replication with low nanomolar IC50 values . The structural modifications of indoles enhance their pharmacokinetic profiles, making them suitable candidates for further development in antiviral therapies.

Neuropharmacological Effects

Given its anticholinesterase activity, this compound may have implications in treating cognitive disorders. Its ability to enhance cholinergic transmission positions it as a potential therapeutic agent for conditions like Alzheimer's disease .

Summary of Findings

The applications of this compound span various fields of research due to its significant biological activities and versatility in synthesis. Below is a summary table highlighting the key findings related to this compound:

Wirkmechanismus

The mechanism of action of 5,7-dimethoxy-1H-indole involves its interaction with various molecular targets and pathways. The methoxy groups enhance its ability to interact with biological molecules, potentially affecting enzyme activity, receptor binding, and signal transduction pathways. The exact mechanism depends on the specific biological context and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Methoxy-1H-indole: Lacks the additional methoxy group at the 7 position, resulting in different chemical and biological properties.

7-Methoxy-1H-indole: Lacks the methoxy group at the 5 position, affecting its reactivity and applications.

1H-Indole: The parent compound without any methoxy substitutions, used widely in various fields.

Uniqueness

This dual substitution pattern enhances its stability and ability to participate in various chemical reactions, making it a valuable compound in research and industry .

Biologische Aktivität

5,7-Dimethoxy-1H-indole is a significant compound within the indole family, known for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Overview of Biological Activities

This compound exhibits a broad spectrum of biological activities, including:

- Antimicrobial Activity : Effective against various bacterial strains.

- Anticancer Properties : Inhibits cancer cell proliferation through multiple pathways.

- Anti-inflammatory Effects : Modulates inflammatory responses.

- Antioxidant Activity : Protects cells from oxidative stress.

Target Interactions

The compound interacts with several biological targets, influencing various cellular processes:

- Enzyme Inhibition : It inhibits enzymes involved in DNA replication and repair, which is crucial in cancer therapy.

- Cell Signaling Modulation : Alters key signaling pathways that affect gene expression and cellular metabolism.

Biochemical Pathways

This compound is known to influence numerous biochemical pathways:

- Antiviral Pathways : Acts against viral replication mechanisms.

- Anti-inflammatory Pathways : Reduces the production of pro-inflammatory cytokines.

- Antioxidant Pathways : Enhances the body's defense against oxidative damage.

Case Studies and Experimental Data

Several studies have highlighted the biological efficacy of this compound:

- Anticancer Studies :

- Antimicrobial Activity :

-

Inflammation Modulation :

- Experimental models showed that treatment with this compound reduced levels of inflammatory markers such as TNF-alpha and IL-6 in tissue samples.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

5,7-dimethoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-12-8-5-7-3-4-11-10(7)9(6-8)13-2/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACIZYTYDGVHTIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CN2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70523039 | |

| Record name | 5,7-Dimethoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70523039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27508-85-6 | |

| Record name | 5,7-Dimethoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70523039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.